1-氮丙啶乙胺

描述

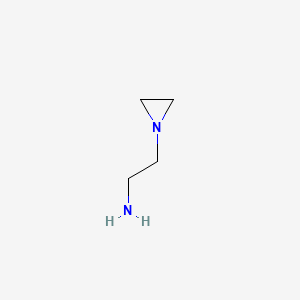

1-Aziridineethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. It was first described in the literature in 2004 and is being investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

Synthesis Analysis

1-Aziridineethanamine is an organic compound categorized as an amine. It is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . It is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Molecular Structure Analysis

The molecular formula of 1-Aziridineethanamine is C4H10N2 . It has an average mass of 86.14 Da and a monoisotopic mass of 129.126602 Da .Chemical Reactions Analysis

In terms of its chemical reactivity, 1-Aziridineethanamine is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . Moreover, it is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Physical And Chemical Properties Analysis

1-Aziridineethanamine is a colorless liquid that exhibits a low boiling point . It finds utility as a solvent and intermediate in the synthesis of diverse pharmaceuticals and chemicals .科学研究应用

Synthesis of Heterocycles

1-Aziridineethanamine: is a valuable building block in the synthesis of heterocycles, which are rings containing at least one atom other than carbon. These structures are significant due to their presence in many pharmaceuticals. Researchers have developed various methodologies for the synthesis of aziridines and their chemical transformations, leading to the formation of interesting derivatives such as 4–7 membered heterocycles .

Polymer Chemistry

In polymer chemistry, aziridines serve as monomers for anionic and cationic ring-opening polymerization. This process yields polyamines with diverse structures and properties, useful in applications like antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

Medicinal Chemistry

1-Aziridineethanamine: has been investigated for its potential in medicinal chemistry, particularly as an experimental angiotensin-converting enzyme 2 inhibitor. This application is crucial for treating cardiovascular diseases and combating viruses like Severe Acute Respiratory Syndrome (SARS) .

Sustainable Chemistry

The compound’s inherent reactivity makes it challenging yet rewarding for sustainable chemistry practices. Researchers focus on developing new, more sustainable ways to obtain molecules bearing aziridine groups, minimizing environmental impact while maximizing synthetic utility .

Biological Activity Probes

Aziridine derivatives are designed as probes to explore pathways of biomolecules. These probes can help understand biological processes at a molecular level, aiding in the discovery of new drugs and therapeutic approaches .

Homologation Reactions

In organic synthesis, 1-Aziridineethanamine is used in homologation reactions, which involve the lengthening of carbon chains. These reactions are pivotal for constructing complex organic molecules with precision and efficiency .

作用机制

Target of Action

The primary target of 1-Aziridineethanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV and SARS-CoV-2 viruses .

Mode of Action

1-Aziridineethanamine acts as an inhibitor of ACE2 . It binds to ACE2, leading to a conformational change in the enzyme . This shift in the enzyme’s structure can prevent the binding of Angiotensin II and SARS-CoV S-glycoprotein, thereby inhibiting their respective actions .

Biochemical Pathways

By inhibiting ACE2, 1-Aziridineethanamine affects the renin-angiotensin system . Under normal circumstances, Angiotensin II, a substrate of ACE2, constricts coronary blood vessels and increases vascular resistance and oxygen consumption . This action can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . By inhibiting ACE2, 1-Aziridineethanamine may prevent these actions from occurring .

Result of Action

The inhibition of ACE2 by 1-Aziridineethanamine can have several effects at the molecular and cellular levels. It can prevent the vasoconstrictive and hypertrophic effects of Angiotensin II . Additionally, by preventing the binding of SARS-CoV S-glycoprotein to ACE2, it may inhibit viral attachment and entry, potentially offering therapeutic benefits against SARS coronavirus infections .

安全和危害

未来方向

属性

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aziridineethanamine | |

CAS RN |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)

![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)

![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)